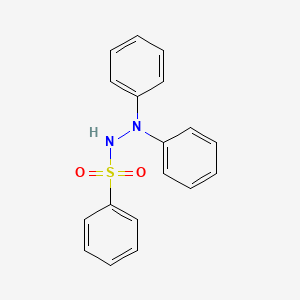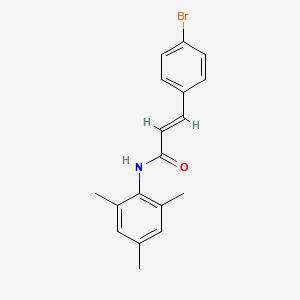
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound with a molecular formula of C19H17Cl2NO3. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects. This compound is also known by its trade name, Alachlor, and has been used as a herbicide in agriculture. However,
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is known to inhibit the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
In addition to its effects on acetolactate synthase, N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to affect other biochemical pathways. For example, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. It has also been shown to induce oxidative stress and DNA damage in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its specificity for acetolactate synthase. This allows researchers to selectively inhibit this enzyme and study its effects on various biological systems. However, one limitation is that this compound is toxic to many organisms, including humans, and must be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is its potential as a herbicide or pesticide. Another area of research could be its effects on different types of cancer cells, as it has been shown to have anti-proliferative effects in some cancer cell lines. Additionally, further studies could investigate its effects on other biochemical pathways and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction between 2-(4-chloro-2-methylphenoxy)acetic acid and 3-chloro-4-methoxyaniline. The reaction is catalyzed by a base, such as potassium carbonate, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been widely studied for its effects on various biological systems. One of the primary areas of research has been its mechanism of action.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-7-11(17)3-5-14(10)22-9-16(20)19-12-4-6-15(21-2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBFPDDLQYEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)

